N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide
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Overview
Description
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C18H17Cl3N4O2S. This compound is known for its unique structure, which includes an acetylamino group, a trichloroethyl group, and a methoxybenzamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide typically involves multiple steps. The process begins with the acetylation of aniline to form acetylaminoaniline. This intermediate is then reacted with a carbothioylating agent to introduce the carbothioyl group. The final step involves the reaction of this intermediate with 2,2,2-trichloroethylamine and 4-methoxybenzoyl chloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide
- N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide compound with acetonitrile .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group, in particular, makes it highly reactive in substitution reactions, while the methoxybenzamide group contributes to its potential biological activity .
Properties
Molecular Formula |
C19H19Cl3N4O3S |
---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H19Cl3N4O3S/c1-11(27)23-13-4-3-5-14(10-13)24-18(30)26-17(19(20,21)22)25-16(28)12-6-8-15(29-2)9-7-12/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,30) |
InChI Key |
LTWBRJXGZAWIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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